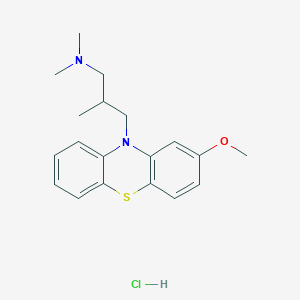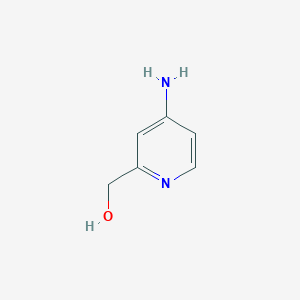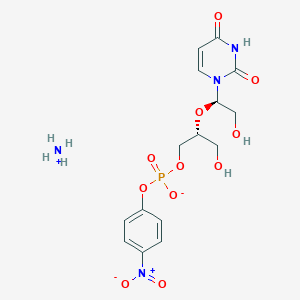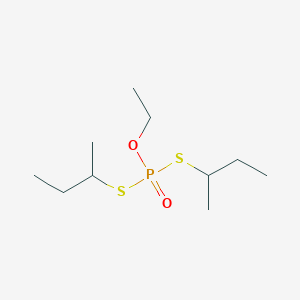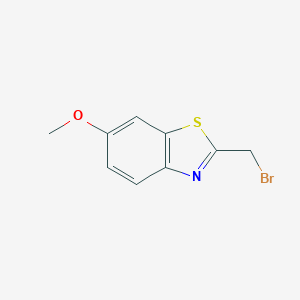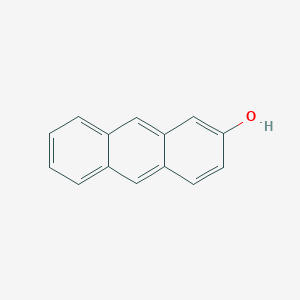
2-Hydroxyanthracene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anthracene derivatives, such as 2-Hydroxyanthracene, involves strategic functionalization of the anthracene molecule. Research on similar compounds, like 2-aminoanthraquinones, provides insight into the methodologies that could be applied to 2-Hydroxyanthracene. Gouda et al. (2010) conducted a comprehensive survey on the preparation methods and chemical reactivity of 2-aminoanthraquinone, highlighting the compound's significance as an intermediate for synthesizing a variety of heterocyclic systems (Gouda, Berghot, Shoeib, Elattar, & Khalil, 2010). These methodologies, including condensation reactions, oxidation, and substitution, could potentially be adapted for the synthesis of 2-Hydroxyanthracene.
Molecular Structure Analysis
The molecular structure of 2-Hydroxyanthracene, like other anthracene derivatives, is characterized by the anthracene core with a hydroxyl group at the 2-position. This structural feature significantly influences its electronic and photophysical properties. Studies on related compounds, such as 2-hydroxy-β-nitrostyrenes, reveal the impact of functional groups on the molecular properties and reactivity of such systems. Halimehjani and Ghaffari (2023) reviewed the applications of 2-hydroxy-β-nitrostyrenes, demonstrating the versatility of these bifunctional intermediates in organic synthesis (Halimehjani & Ghaffari, 2023).
Chemical Reactions and Properties
The presence of a hydroxyl group in 2-Hydroxyanthracene introduces unique reactivity patterns, enabling various chemical transformations. For instance, hydroxy groups can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. The chemical reactivity and properties of such compounds can be explored through studies on similar systems, where functional groups influence the reaction mechanisms and outcomes.
Physical Properties Analysis
The physical properties of 2-Hydroxyanthracene, including its melting point, boiling point, and solubility, are determined by its molecular structure. The hydroxyl group may enhance solubility in polar solvents compared to unsubstituted anthracene. Analytical methods such as infrared spectroscopy, X-ray powder diffraction, and scanning electron microscopy provide valuable information on the physical characteristics of hydroxyapatite crystals, as discussed by Koutsopoulos (2002), which could be analogous to studying 2-Hydroxyanthracene (Koutsopoulos, 2002).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyanthracene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its applications in organic synthesis and materials science. The hydroxyl group may participate in hydrogen bonding, affecting the compound's chemical behavior and interaction with other molecules. Research on the chemical properties of related compounds, like hydroxyapatite, underscores the importance of functional groups in determining the chemical behavior of such materials.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry : 2-Hydroxyanthracene derivatives like anthracene-9-carbonyl chloride are used in high-performance liquid chromatographic analysis to detect hydroxy compounds including short-chain alcohols, diols, trichothecene mycotoxins, and sterols (Bayliss, Homer, & Shepherd, 1988).
Medical and Health : Hydroxyanthracene derivatives from various plants like Rheum palmatum and Cassia senna are noted for their potential to improve bowel function and alleviate short-term issues (Efsa Panel on Dietetic Products, 2013).
Genomics : Dietary ingestion of polycyclic aromatic hydrocarbons (PAH) like 2-aminoanthracene can impact liver gene expression, influencing liver inflammation, nonalcoholic liver disease, glucose processing, and PAH metabolism (Cisse, Erber, McHale, & Gato, 2023).
Material Science : Novel hydroxyanthracene-based compounds have been synthesized for potential use in various applications. For example, hydroxyanthracene triazolyl glycoconjugates show promise for future research in material science (Pandey et al., 2022).
Photochemistry : Studies show that 2-Hydroxyanthracene and its derivatives are used in photochemical processes. For instance, photogeneration of quinone methide from 3-hydroxymethyl-2-anthrol has shown potential for biological applications (Škalamera et al., 2014).
Environmental Science : The photocatalytic degradation of compounds like anthracene is a research interest in environmental science for potential applications in decontamination and pollution control. For example, immobilized Ag/TiO2 on natural fibers promotes anthracene photodegradation (Lopes et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
anthracen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWUVWMUXGILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210192 | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyanthracene | |
CAS RN |
613-14-9 | |
| Record name | 2-Hydroxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


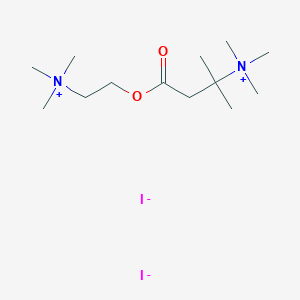
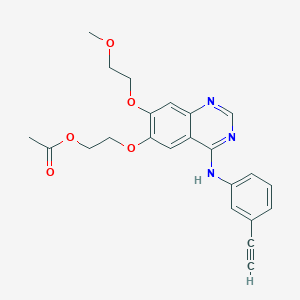
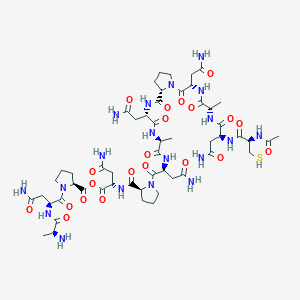

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
